molecular formula C9H14O B126703 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne CAS No. 173200-56-1

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Cat. No. B126703
M. Wt: 138.21 g/mol
InChI Key: GALYLLJOCKLAGD-GQCTYLIASA-N
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Description

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, also known by its CAS number 114311-70-5, is a chemical compound with the molecular formula C9H14O . It is used as an intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine .


Synthesis Analysis

The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the use of chloro-propylene of (E)-1-hydroxyl-3-, palladium catalyst, cuprous iodide, water, and n-Butyl Amine 99. The reaction is carried out at 50-70 DEG C, and the product is obtained after distillation, solvent extraction, and ammonia scrubbing .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne consists of nine carbon atoms, fourteen hydrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne has a predicted boiling point of 229.1±23.0 °C and a predicted density of 0.911±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Carcinogenic Inhibition

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne has shown potential in the field of cancer research. It was involved in a study examining its effects on inhibiting chemical carcinogen activity. The compound was tested for its inhibitory effects against benzo[alpha]pyrene-induced neoplasia in mice, demonstrating a reduction in the number of tumors per mouse. This finding suggests its potential role in cancer prevention or treatment (Lam, Pai, & Wattenberg, 1979).

Neurological Research

The compound was also part of a study focusing on neuropeptide receptors. A derivative of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, known as (9S)-9-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, was identified as a selective and orally active neuropeptide Y Y5 receptor antagonist. This suggests its potential application in neurological research and treatment, particularly concerning conditions related to neuropeptide receptors (Sato et al., 2008).

Metabolic Activation and DNA Adduct Formation

In the context of toxicology and carcinogenicity, a study explored the metabolic activation and DNA adduct formation related to 1'-Hydroxy-2',3'-dehydroestragole, a synthetic acetylenic analogue of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This research is crucial in understanding the compound's interaction at a molecular level and its potential implications in cancer development (Fennell, Wiseman, Miller, & Miller, 1985).

properties

IUPAC Name

(E)-6,6-dimethylhept-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALYLLJOCKLAGD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Synthesis routes and methods

Procedure details

To 5.24 g (26.0 mmol) of an approximately 3:1 mixture of the E and Z isomers of 1-bromo-6,6-dimethyl-2-hepten-4-yne was added sodium carbonate (5.52 g, 52.0 mmol) 80 ml of acetone and 170 ml of water. This mixture was heated to reflux for 3 hours. After cooling, most of the acetone was removed in vacuo and the mixture was extracted with ethyl ether three times. The combined ether layer was dried with sodium sulfate and concentrated to afford 3.97 of 6,6-dimethyl-2-hepten-4-yn-1-ol.
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